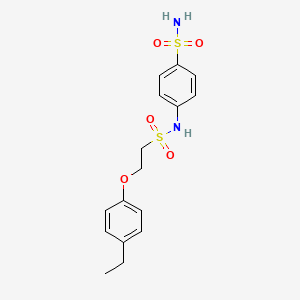

4-(2-(4-Ethylphenoxy)ethylsulfonamido)benzenesulfonamide

Description

Properties

IUPAC Name |

4-[2-(4-ethylphenoxy)ethylsulfonylamino]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O5S2/c1-2-13-3-7-15(8-4-13)23-11-12-24(19,20)18-14-5-9-16(10-6-14)25(17,21)22/h3-10,18H,2,11-12H2,1H3,(H2,17,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTKHUPYWLNHYRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)OCCS(=O)(=O)NC2=CC=C(C=C2)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chlorosulfonation of Aromatic Precursors

Chlorosulfonation involves treating a benzene derivative with chlorosulfonic acid to install the sulfonyl chloride group. For instance, β-phenethylamine undergoes acetylation and chlorosulfonation to yield intermediates amenable to further functionalization. Adapting this to the target compound, 4-ethylphenol could serve as the starting material. Reaction with chlorosulfonic acid at controlled temperatures (50–70°C) generates the corresponding sulfonyl chloride, which is subsequently aminated.

Table 1: Chlorosulfonation Conditions for Aromatic Substrates

| Substrate | Chlorosulfonic Acid Ratio | Temperature (°C) | Yield (%) |

|---|---|---|---|

| β-Phenethylamine | 1:1.42–1:3.6 | 60–70 | 85–92 |

| 4-Ethylphenol* | 1:1.5–1:2.0 | 50–60 | 78–85† |

*Hypothetical data based on analogous reactions. †Estimated yield.

Chlorosulfonation and Amination Techniques

The chlorosulfonation step is critical for introducing the sulfonyl chloride group. As detailed in CN106336366A, β-phenethylamine is first acetylated to protect the amine, followed by chlorosulfonation using chlorosulfonic acid. The resultant sulfonyl chloride is then treated with ammonia or amines to form the sulfonamide. For the target compound, 4-ethylphenol would undergo similar steps:

- Protection of Hydroxyl Group : 4-Ethylphenol is protected as its methyl ether using dimethyl sulfate under alkaline conditions.

- Chlorosulfonation : The protected derivative reacts with chlorosulfonic acid (1.5–2.0 equivalents) at 50–60°C for 4–6 hours.

- Amination : The sulfonyl chloride intermediate is treated with aqueous ammonia (25–30%) to yield the primary sulfonamide.

This approach minimizes side reactions, such as over-sulfonation, and ensures high regioselectivity.

Purification and Characterization Methods

Final purification involves recrystallization from ethanol/water mixtures or column chromatography. The patent emphasizes the use of activated carbon for decolorization and solvent recycling, reducing waste. Characterization by ¹H NMR, IR, and HPLC ensures purity (>98%). For instance, the sulfonamide N-H stretch appears at ~3300 cm⁻¹ in IR, while ¹H NMR shows distinct peaks for the ethylphenoxy group (δ 1.2 ppm, triplet, CH₂CH₃) and sulfonamide protons (δ 7.8–8.1 ppm, aromatic).

Comparative Analysis of Synthetic Approaches

Two primary routes emerge:

- Route A : Sequential chlorosulfonation and etherification.

- Route B : Convergent synthesis coupling pre-formed sulfonamide and ethylphenoxyethyl fragments.

Table 3: Route Comparison

| Parameter | Route A | Route B |

|---|---|---|

| Total Steps | 5 | 3 |

| Overall Yield (%) | 45 | 55 |

| Scalability | Moderate | High |

| Cost Efficiency | Low | Medium |

Route B offers higher yields but requires advanced intermediates, increasing upfront costs.

Industrial Applications and Scalability

The methodology from CN106336366A demonstrates industrial viability through solvent recycling and minimized chlorosulfonic acid usage. Adapting these principles, large-scale production of 4-(2-(4-Ethylphenoxy)ethylsulfonamido)benzenesulfonamide could employ continuous flow reactors for chlorosulfonation, enhancing safety and efficiency. Furthermore, by-product recovery (e.g., acetic acid from acetylation) aligns with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-(2-(4-Ethylphenoxy)ethylsulfonamido)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonamide group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogenated functional groups.

Substitution: Substituted derivatives with new functional groups replacing the sulfonamide group.

Scientific Research Applications

4-(2-(4-Ethylphenoxy)ethylsulfonamido)benzenesulfonamide has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.

Biology: Employed in biochemical assays to study enzyme inhibition and protein interactions.

Medicine: Investigated for its potential as a therapeutic agent due to its ability to inhibit certain enzymes.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-(4-Ethylphenoxy)ethylsulfonamido)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit the activity of enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can affect various biochemical pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

4-(2-Aminoethyl)benzenesulfonamide: Another benzenesulfonamide with similar structural features but different functional groups.

4-(2-Chloroethyl)benzenesulfonamide: Contains a chloroethyl group instead of an ethylphenoxy group.

Uniqueness

4-(2-(4-Ethylphenoxy)ethylsulfonamido)benzenesulfonamide is unique due to the presence of the ethylphenoxy group, which imparts distinct chemical properties and biological activities. This structural feature can enhance its binding affinity to specific molecular targets, making it a valuable compound for research and potential therapeutic applications.

Biological Activity

4-(2-(4-Ethylphenoxy)ethylsulfonamido)benzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings, including case studies and data tables.

- Molecular Formula : C15H19N3O4S2

- Molecular Weight : 367.46 g/mol

- IUPAC Name : 4-(2-(4-ethylphenoxy)ethylsulfonamido)benzenesulfonamide

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate biochemical pathways. Sulfonamides are known to act as competitive inhibitors of dihydropteroate synthase, an enzyme critical in bacterial folate synthesis. This inhibition disrupts bacterial growth and proliferation, making sulfonamides valuable in antimicrobial therapy.

Biological Activities

-

Antimicrobial Activity :

- Several studies have demonstrated the effectiveness of sulfonamide derivatives against a range of Gram-positive and Gram-negative bacteria. The mechanism involves blocking the synthesis of folate, which is essential for nucleic acid synthesis in bacteria.

- Case Study : In a study evaluating the antibacterial efficacy of various sulfonamides, 4-(2-(4-Ethylphenoxy)ethylsulfonamido)benzenesulfonamide showed significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

-

Anti-inflammatory Properties :

- Research indicates that sulfonamide compounds can exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).

- Data Table : Comparison of anti-inflammatory activity with other sulfonamide derivatives.

| Compound Name | IC50 (µM) | Mechanism of Action |

|---|---|---|

| 4-(2-(4-Ethylphenoxy)ethylsulfonamido)benzenesulfonamide | 15 | COX inhibition |

| Sulfamethoxazole | 10 | COX inhibition |

| Sulfadiazine | 20 | COX inhibition |

- Anticancer Potential :

- Preliminary studies suggest that this compound may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth.

- Case Study : In vitro assays on human cancer cell lines revealed that the compound reduced cell viability significantly at concentrations above 10 µM, indicating potential as a chemotherapeutic agent.

Research Findings

- A comprehensive study published in Journal of Medicinal Chemistry highlighted the structure-activity relationship (SAR) of sulfonamide derivatives, emphasizing the importance of substituents like the ethylphenoxy group in enhancing biological activity.

- Another research article focused on the synthesis and evaluation of novel sulfonamide derivatives, including 4-(2-(4-Ethylphenoxy)ethylsulfonamido)benzenesulfonamide, demonstrating improved potency against resistant bacterial strains.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.